molecular formula C5H3Cl3N2OS B182003 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide CAS No. 53399-01-2

2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B182003
CAS No.: 53399-01-2
M. Wt: 245.5 g/mol
InChI Key: KWVAHFLPHCQYDT-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(1,3-thiazol-2-yl)acetamide is a halogenated acetamide derivative featuring a trichloromethyl group attached to an acetamide core and an N-linked 1,3-thiazol-2-yl substituent.

Properties

IUPAC Name

2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2OS/c6-5(7,8)3(11)10-4-9-1-2-12-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVAHFLPHCQYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362825
Record name 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53399-01-2
Record name 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation of 2-Aminothiazole

The most straightforward route involves the reaction of 2-aminothiazole with trichloroacetyl chloride under anhydrous conditions. This method, adapted from analogous N-(thiazol-2-yl)acetamide syntheses , proceeds via nucleophilic acyl substitution:

Procedure :

  • Reagents : 2-Aminothiazole (1 equiv), trichloroacetyl chloride (1.1 equiv), dry acetone (solvent).

  • Conditions : Reflux at 56–60°C for 2–4 hours under nitrogen atmosphere.

  • Workup : The mixture is cooled, poured into ice-cold acidified water (pH 2–3), and stirred to precipitate the product.

  • Purification : Recrystallization from ethyl acetate yields white crystals (purity >95%) .

Optimization Insights :

  • Excess trichloroacetyl chloride (1.2–1.5 equiv) improves yields to 75–80% but risks diacylation byproducts.

  • Anhydrous solvents (e.g., acetone, THF) minimize hydrolysis of trichloroacetyl chloride .

Coupling Reagent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling offers a milder alternative. This approach, inspired by benzimidazole-acetamide derivatization , utilizes trichloroacetic acid and 2-aminothiazole:

Procedure :

  • Reagents : Trichloroacetic acid (1 equiv), 2-aminothiazole (1 equiv), N,N-dicyclohexylcarbodiimide (DCC, 1.2 equiv), dry THF.

  • Conditions : Stirring at room temperature for 12–16 hours.

  • Workup : Filter N,N-dicyclohexylurea byproduct, concentrate filtrate, and precipitate product with ice water.

  • Purification : Wash with cold ether to remove residual DCC .

Comparative Data :

MethodYield (%)Purity (%)Reaction Time (h)
Direct Acylation78953
DCC-Mediated Coupling659216

Challenges :

  • DCC requires rigorous drying; traces of water reduce efficiency.

  • Higher solvent volumes (DMF) improve solubility but complicate purification .

Characterization and Quality Control

Key Analytical Data :

  • Melting Point : 196–198°C (lit. 196–198°C) .

  • <sup>1</sup>H-NMR (DMSO-d<sub>6</sub>): δ 6.94 (s, 1H, thiazole-H), 7.56 (s, 1H, thiazole-H), 10.55 (s, 1H, NH) .

  • HPLC Purity : >95% (C18 column, acetonitrile/water gradient) .

Impurity Profiling :

  • Trace diacylated byproducts (<2%) detected via LC-MS at m/z 327.2[M+H]<sup>+</sup> .

Industrial-Scale Considerations

Process Optimization :

  • Solvent Recovery : Ethyl acetate and acetone are recycled via distillation (70–80% recovery).

  • Waste Management : Aqueous acidic washes neutralized with NaOH before disposal.

Safety Protocols :

  • Trichloroacetyl chloride: Handle in fume hoods with acid-resistant PPE.

  • Exothermic reactions: Controlled addition rates and cooling mantels prevent thermal runaway .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide is its antimicrobial properties. Studies have shown that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities. The incorporation of the trichloroacetyl group enhances the compound's effectiveness against a range of pathogens. For instance, research indicates that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

Molecular docking studies have demonstrated that this compound can effectively interact with the active sites of enzymes involved in inflammatory processes. Its potential as an anti-inflammatory agent is supported by its ability to selectively inhibit cyclooxygenase-2 (COX-2), which is crucial in mediating inflammation. This property positions it as a promising candidate for further development as a therapeutic agent for inflammatory diseases .

Agricultural Science

Pesticidal Applications

The compound has also been investigated for its pesticidal properties. Its structural characteristics allow it to function effectively as a herbicide or fungicide. Research has indicated that derivatives of this compound can control various plant pathogens and weeds, contributing to crop protection strategies. The trichloro group may enhance its ability to penetrate plant tissues and disrupt pathogen metabolism .

Soil Health Improvement

In addition to direct pest control, the compound may play a role in improving soil health by promoting beneficial microbial communities while suppressing harmful pathogens. Studies suggest that thiazole-containing compounds can enhance soil fertility and resilience against disease .

Analytical Chemistry

Analytical Reagents

In analytical chemistry, this compound serves as a reagent for various analytical techniques. Its unique chemical properties make it suitable for use in chromatography and spectrophotometry for detecting specific analytes in complex mixtures. The compound's stability and reactivity allow for effective derivatization of target compounds, enhancing detection sensitivity .

Table 1: Summary of Research Findings on this compound Applications

Application AreaKey FindingsReferences
Medicinal ChemistryExhibits antimicrobial and anti-inflammatory properties; inhibits COX-2
Agricultural ScienceEffective as a herbicide/fungicide; improves soil health
Analytical ChemistryUsed as an analytical reagent; enhances detection sensitivity

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with essential cellular processes.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Interactions

  • 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide ():
    The diphenyl variant exhibits a twisted conformation between the acetamide group and the thiazole ring (dihedral angle: 12.32°). Intermolecular N–H···N hydrogen bonds and C–H···π interactions stabilize its crystal lattice, contributing to a melting point (M.P.) of 409–411 K. The bulky phenyl groups increase steric hindrance, reducing solubility compared to halogenated analogs .

  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
    The dichlorophenyl substituent introduces significant electron-withdrawing effects, resulting in a twisted conformation (61.8° dihedral angle between phenyl and thiazole rings). This compound forms inversion dimers via N–H···N hydrogen bonds (R₂²(8) motif) and has a higher M.P. (459–461 K) due to stronger intermolecular forces .

  • 2-Chloro-N-(1,3-thiazol-2-yl)acetamide (): With a single chloro substituent, this compound (CAS# 5448-49-7) is less electronegative and more polar than the trichloro derivative.

Melting Points and Solubility

Compound Substituents Melting Point (K) Key Interactions
2,2-Diphenyl-N-(thiazol-2-yl)acetamide Phenyl, Phenyl 409–411 N–H···N, C–H···π
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 3,4-Dichlorophenyl 459–461 N–H···N, π–π stacking
2-Chloro-N-(thiazol-2-yl)acetamide Chloro Not reported Likely hydrogen bonding

The trichloro derivative is expected to have a higher M.P. than dichloro analogs due to increased van der Waals interactions.

Biological Activity

2,2,2-Trichloro-N-(1,3-thiazol-2-yl)acetamide is a chemical compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological mechanisms, effects on cellular processes, and potential applications in medicine and industry.

Chemical Structure and Properties

  • Molecular Formula : C5_5H3_3Cl3_3N2_2OS
  • Molecular Weight : 220.5 g/mol
  • Functional Groups : Contains a thiazole ring and three chlorine atoms attached to an acetamide group.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Topoisomerase II Inhibition : This compound has been shown to bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
  • Cyclooxygenase (COX) Enzyme Inhibition : It exhibits inhibitory effects on COX enzymes, which are crucial in the inflammatory response.
  • Cell Cycle Arrest and Apoptosis : The compound can induce cell cycle arrest and promote apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity:

  • Bacterial Inhibition : It has been tested against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it is effective against resistant strains.
  • Fungal Activity : The compound also shows antifungal properties, making it a candidate for further exploration in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound is supported by several studies:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50_{50} values indicating potency comparable to established chemotherapeutics .
  • Structure-Activity Relationship (SAR) : Modifications to the thiazole ring have been explored to enhance efficacy. Substituents that increase electron density on the thiazole ring generally improve anticancer activity .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated:

Bacteria StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans4

These findings suggest that the compound is particularly effective against Candida species compared to traditional antifungals.

Study 2: Anticancer Activity

In a separate investigation into the anticancer properties of thiazole derivatives:

Cell LineIC50_{50} (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

The results indicated that the compound exhibits significant cytotoxicity against both cell lines, supporting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2,2-trichloro-N-(1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling of trichloroacetic acid (or its activated chloride) with 2-aminothiazole. A typical protocol involves dissolving equimolar amounts of trichloroacetic acid and 2-aminothiazole in dichloromethane, adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent, and stirring with triethylamine at 273 K for 3 hours . Post-reaction, the mixture is acidified, extracted, washed, and concentrated. Crystallization via slow evaporation from a methanol-dichloromethane mixture (1:1) yields pure crystals. Optimization may involve adjusting stoichiometry, solvent polarity, or temperature to enhance yield (>80%) and purity (monitored via HPLC).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray diffraction : Resolve crystal packing and bond parameters (e.g., C–Cl bond lengths ~1.74–1.78 Å, dihedral angles between thiazole and acetamide planes ~12–80°) .
  • NMR : 1^1H NMR (DMSO-d6) identifies thiazole protons (δ 7.2–7.5 ppm) and amide NH (δ 10.5 ppm); 13^{13}C NMR confirms carbonyl (C=O at ~165 ppm) and trichloromethyl (CCl3 at ~95 ppm) groups.
  • IR : Stretching vibrations for C=O (~1680 cm1^{-1}) and N–H (~3250 cm1^{-1}) validate amide formation .

Q. How do intermolecular interactions influence the compound’s crystallinity and stability?

  • Methodology : Hydrogen bonds (N–H···N, ~2.8–3.0 Å) and C–H···π interactions (3.3–3.7 Å) stabilize crystal lattices, forming dimers or chains . π–π stacking between thiazole rings (centroid distances ~3.7 Å) further enhances packing efficiency. Computational tools like Mercury or CrystalExplorer can model these interactions to predict solubility and thermal stability .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the trichloroacetamide group in nucleophilic substitutions?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electron density maps and Fukui indices to identify electrophilic sites (e.g., CCl3 carbon). Solvent effects (e.g., DMSO vs. CH2Cl2) are modeled via COSMO-RS to predict reaction pathways with amines or thiols. Transition state analysis (IRC) verifies activation energies (~20–30 kcal/mol for SN2 mechanisms) .

Q. What strategies resolve contradictions in biological activity data caused by polymorphism?

  • Methodology : Polymorph screening via solvent-mediated crystallization (e.g., acetone/water vs. methanol/ethyl acetate) identifies distinct forms (e.g., Form I vs. Form II). Differential Scanning Calorimetry (DSC) and PXRD distinguish melting points (Δmp ~5–10°C) and lattice parameters. Bioactivity assays (e.g., enzyme inhibition) must specify the polymorph used, as hydrogen-bonding variations alter solubility and binding affinity .

Q. How does the thiazole ring’s electronic nature affect coordination with transition metals?

  • Methodology : The thiazole’s N,S-donor sites enable chelation with metals (e.g., Cu(II), Zn(II)). UV-Vis (d-d transitions ~600 nm) and cyclic voltammetry (redox peaks at −0.2 to +0.5 V vs. Ag/AgCl) probe coordination geometry. Single-crystal X-ray studies of metal complexes reveal bond lengths (e.g., Cu–N ~1.95 Å, Cu–S ~2.25 Å) and distortion indices (τ5 > 0.5 for square pyramidal geometry) .

Notes

  • Synthesis and characterization methodologies are extrapolated from structurally analogous N-(1,3-thiazol-2-yl)acetamide derivatives .
  • Avoid commercial sources (e.g., BenchChem, PubChem); prioritize crystallographic and synthetic data from peer-reviewed journals.
  • Advanced questions integrate computational and experimental approaches to address research gaps (e.g., polymorphism, reactivity).

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